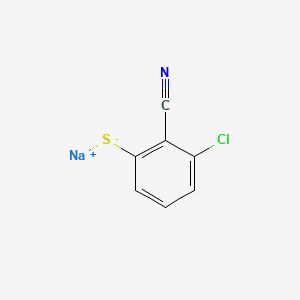
Sodium 3-chloro-2-cyanobenzenethiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-chloro-2-cyanobenzenethiolate is an organosulfur compound with a unique structure that includes a thiolate group, a cyano group, and a chlorine atom attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-chloro-2-cyanobenzenethiolate typically involves the reaction of 3-chloro-2-cyanobenzenethiol with a sodium base. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The thiol group is deprotonated by the sodium base, forming the thiolate anion, which is then stabilized by the sodium cation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through crystallization or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding thiol. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The chlorine atom in the compound can be substituted by nucleophiles such as amines or alkoxides. This reaction typically occurs under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4); carried out in anhydrous conditions.
Substitution: Amines, alkoxides; carried out in basic conditions, often using solvents like ethanol or methanol.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
Sodium 3-chloro-2-cyanobenzenethiolate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its reactive thiolate group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of sodium 3-chloro-2-cyanobenzenethiolate involves its reactivity as a nucleophile. The thiolate group can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a key intermediate in the formation of more complex molecules.
類似化合物との比較
Sodium 3-chloro-2-hydroxybenzenethiolate: Similar structure but with a hydroxyl group instead of a cyano group.
Sodium 3-chloro-2-methylbenzenethiolate: Similar structure but with a methyl group instead of a cyano group.
Sodium 3-chloro-2-nitrobenzenethiolate: Similar structure but with a nitro group instead of a cyano group.
Uniqueness: Sodium 3-chloro-2-cyanobenzenethiolate is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where the cyano group can participate in further chemical transformations, such as in the synthesis of nitriles and other nitrogen-containing compounds.
特性
分子式 |
C7H3ClNNaS |
|---|---|
分子量 |
191.61 g/mol |
IUPAC名 |
sodium;3-chloro-2-cyanobenzenethiolate |
InChI |
InChI=1S/C7H4ClNS.Na/c8-6-2-1-3-7(10)5(6)4-9;/h1-3,10H;/q;+1/p-1 |
InChIキー |
REINRBZWWFKMLB-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C#N)[S-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


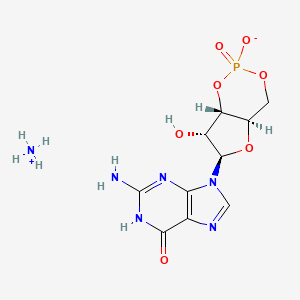
![Ethyl 5.7-dioxo-4-phenethyl-2-(1 H-pyrazol-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13842575.png)
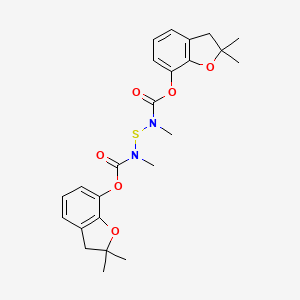
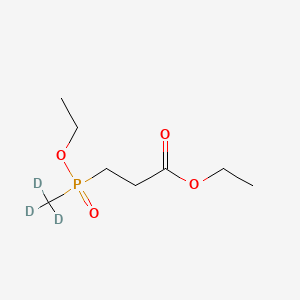
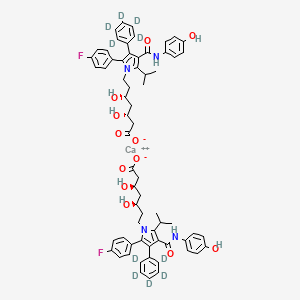
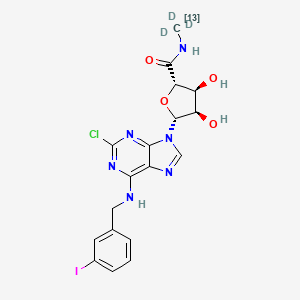
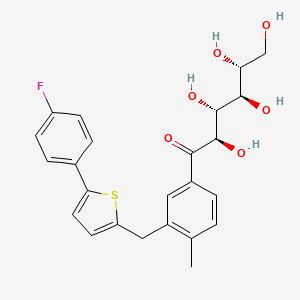
![(5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13842596.png)

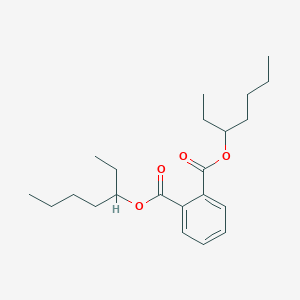


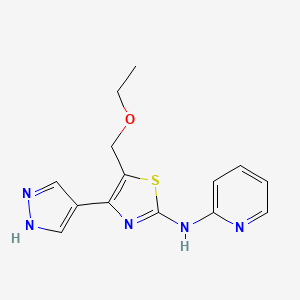
![1,3-Dimethyl-5-[(methyloxy)methyl]-2-nitrobenzene](/img/structure/B13842634.png)
